5-Oxo-N-1H-1,2,4-triazol-3-ylpyrrolidine-2-carboxamide
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Overview
Description
5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring fused with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-2-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the triazole group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from cyclic or acyclic precursors, and the triazole group can be introduced via a cyclization reaction involving hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving pyrrolidine and triazole rings.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, while the triazole moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Similar structure but lacks the triazole group.
Pyrrolidine-2,5-diones: Contains additional carbonyl groups.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-2-carboxamide is unique due to the presence of both the pyrrolidine and triazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .
Properties
CAS No. |
24649-84-1 |
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Molecular Formula |
C7H9N5O2 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H9N5O2/c13-5-2-1-4(10-5)6(14)11-7-8-3-9-12-7/h3-4H,1-2H2,(H,10,13)(H2,8,9,11,12,14) |
InChI Key |
GVDYNDLRRUIVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=NC=NN2 |
Origin of Product |
United States |
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